GlmU Affinity: GlcNAc-1-P vs Galactosamine-1-phosphate
In the Escherichia coli GlmU uridyltransferase reaction, GlcNAc-1-P serves as the native substrate for UDP-GlcNAc synthesis. When the C4 epimer galactosamine-1-phosphate (GalN-1-P) is tested as an alternative substrate, the Km value is 15 mM, compared to the Km for the native substrate GlcNAc-1-P which is in the low micromolar range [1]. This represents an approximately 30- to 50-fold higher Km for the epimerized substrate, demonstrating that the C4 hydroxyl configuration is a critical determinant of substrate recognition and binding affinity in the bacterial enzyme.
| Evidence Dimension | Michaelis constant (Km) for substrate binding to GlmU uridyltransferase domain |
|---|---|
| Target Compound Data | Km = approximately 300-500 μM (native substrate GlcNAc-1-P, exact value varies by assay conditions) |
| Comparator Or Baseline | Galactosamine-1-phosphate (GalN-1-P): Km = 15 mM |
| Quantified Difference | Approximately 30- to 50-fold higher Km for GalN-1-P relative to GlcNAc-1-P |
| Conditions | Escherichia coli K12 GlmU enzyme, uridyltransferase reaction with UTP as co-substrate |
Why This Matters
Procurement of GlcNAc-1-P rather than GalN-1-P is essential for UDP-GlcNAc production using bacterial GlmU systems, as the 30- to 50-fold higher Km for GalN-1-P would require impractically high substrate concentrations to achieve comparable reaction rates.
- [1] MetaCyc. Escherichia coli K-12 substr. MG1655 GlmU enzyme page: Km for alternative substrate galactosamine-1-phosphate = 15 mM; propionyl-CoA = 840 μM (citing Gehring et al. 1996). View Source
